2-(2-chlorobenzyl)indeno[1,2,3-de]phthalazin-3(2H)-one
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Description
2-(2-chlorobenzyl)indeno[1,2,3-de]phthalazin-3(2H)-one is a compound that has been gaining attention in the field of scientific research due to its potential applications in various areas. It is a heterocyclic compound that contains a benzyl group and an indeno[1,2,3-de]phthalazin-3(2H)-one moiety. This compound has been synthesized using various methods and has shown promising results in various scientific studies.
Scientific Research Applications
Organic Synthesis
The nitrogen-containing indeno [1,2-b]quinoxaline ring, which is a part of the compound, is a structurally fused active system and has notable applications in various fields of chemistry . It has been recognized as an important building block in organic synthesis .
Drug Discovery
Spiro compounds, in which two cyclic rings are fused at a common carbon atom, are promising interesting skeletal systems in drug discovery due to their unique conformational features, structural complexity, and rigidity . The compound can be used to produce a variety of indeno [1,2-b]quinoxaline-based spiro-heterocyclic frameworks .
Biochemical Activities
The compound has been synthesized and evaluated for its biochemical activities against SARS-CoV-2 3CL protease . The representative compound displayed inhibitory activity with an IC50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CL protease .
COVID-19 Treatment
The compound has potential applications in the treatment of COVID-19. The 3-Chymotrypsin-like cysteine protease (3CLpro) becomes an attractive target for SARS-CoV-2 due to its important role in viral replication . The compound has shown promise in inhibiting this protease .
Drug Design and Synthesis
The compound can be used in the design and synthesis of new drugs. It has been used in the synthesis of a series of 8H-indeno [1,2-d]thiazole derivatives .
Structure-Activity Relationships (SAR)
The compound is used in studying structure-activity relationships (SAR), which is a method of finding the correlation between the chemical structure of a molecule and its biological activity .
properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-2,3-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,5(16),6,8,10,12,14-heptaen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN2O/c22-18-11-4-1-6-13(18)12-24-21(25)17-10-5-9-15-14-7-2-3-8-16(14)20(23-24)19(15)17/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMDIXJQNSEUHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C4C(=CC=C3)C5=CC=CC=C5C4=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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